Cas no 482573-92-2 (1-methyl-4-nitro-1H-pyrazole-5-carbohydrazide)
1-methyl-4-nitro-1H-pyrazole-5-carbohydrazide Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazole-5-carboxylicacid,1-methyl-4-nitro-,hydrazide(9CI)
- 1-methyl-4-nitro-1H-pyrazole-5-carbohydrazide
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- MDL: MFCD00465283
- Inchi: InChI=1S/C5H7N5O3/c1-9-4(5(11)8-6)3(2-7-9)10(12)13/h2H,6H2,1H3,(H,8,11)
- InChI Key: DXZSKHLSMJHAAG-UHFFFAOYSA-N
- SMILES: CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NN
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
1-methyl-4-nitro-1H-pyrazole-5-carbohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1371177-50mg |
1-Methyl-4-nitro-1h-pyrazole-5-carbohydrazide |
482573-92-2 | 97% | 50mg |
¥1468.00 | 2024-05-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1371177-100mg |
1-Methyl-4-nitro-1h-pyrazole-5-carbohydrazide |
482573-92-2 | 97% | 100mg |
¥2721.00 | 2024-05-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1371177-250mg |
1-Methyl-4-nitro-1h-pyrazole-5-carbohydrazide |
482573-92-2 | 97% | 250mg |
¥3909.00 | 2024-05-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1371177-500mg |
1-Methyl-4-nitro-1h-pyrazole-5-carbohydrazide |
482573-92-2 | 97% | 500mg |
¥4924.00 | 2024-05-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1371177-1g |
1-Methyl-4-nitro-1h-pyrazole-5-carbohydrazide |
482573-92-2 | 97% | 1g |
¥6307.00 | 2024-05-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1371177-2.5g |
1-Methyl-4-nitro-1h-pyrazole-5-carbohydrazide |
482573-92-2 | 97% | 2.5g |
¥12146.00 | 2024-05-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1371177-5g |
1-Methyl-4-nitro-1h-pyrazole-5-carbohydrazide |
482573-92-2 | 97% | 5g |
¥17236.00 | 2024-05-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1371177-10g |
1-Methyl-4-nitro-1h-pyrazole-5-carbohydrazide |
482573-92-2 | 97% | 10g |
¥38664.00 | 2024-05-12 | |
| Enamine | EN300-228853-0.05g |
1-methyl-4-nitro-1H-pyrazole-5-carbohydrazide |
482573-92-2 | 95% | 0.05g |
$68.0 | 2024-06-20 | |
| Enamine | EN300-228853-0.1g |
1-methyl-4-nitro-1H-pyrazole-5-carbohydrazide |
482573-92-2 | 95% | 0.1g |
$101.0 | 2024-06-20 |
1-methyl-4-nitro-1H-pyrazole-5-carbohydrazide Suppliers
1-methyl-4-nitro-1H-pyrazole-5-carbohydrazide Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 1-methyl-4-nitro-1H-pyrazole-5-carbohydrazide
Comprehensive Guide to 1-Methyl-4-nitro-1H-pyrazole-5-carbohydrazide (CAS 482573-92-2): Properties, Applications, and Market Insights
1-Methyl-4-nitro-1H-pyrazole-5-carbohydrazide (CAS 482573-92-2) is a specialized heterocyclic compound gaining attention in pharmaceutical and agrochemical research. This nitro-substituted pyrazole derivative features a unique carbohydrazide functional group, making it valuable for developing novel bioactive molecules. Its molecular formula C6H9N5O3 and 195.17 g/mol molecular weight position it as an intermediate for synthesizing more complex structures.
The compound's pyrazole core structure contributes to its stability and reactivity, while the nitro group at position 4 and carbohydrazide moiety at position 5 create multiple sites for chemical modifications. Researchers particularly value its potential in creating heterocyclic pharmacophores, with studies suggesting applications in developing kinase inhibitors and antimicrobial agents. The methyl group at N-1 enhances the compound's metabolic stability compared to unsubstituted analogs.
Current research trends focus on 1-methyl-4-nitro-1H-pyrazole-5-carbohydrazide derivatives as building blocks for drug discovery. The compound's ability to form hydrogen bonds through its carbohydrazide functionality makes it particularly interesting for designing molecules that target enzyme active sites. Recent publications highlight its use in developing potential treatments for inflammatory conditions and certain metabolic disorders, though clinical applications remain in preclinical stages.
In material science, this nitropyrazole compound shows promise for creating specialized polymers with unique thermal properties. The nitro group contributes to electron-withdrawing characteristics, while the carbohydrazide group offers sites for cross-linking, potentially leading to materials with specific mechanical or conductive properties. These applications align with growing interest in functionalized heterocyclic materials for advanced technologies.
The synthesis of CAS 482573-92-2 typically involves multi-step procedures starting from commercially available pyrazole precursors. Key steps often include nitration of the pyrazole ring followed by introduction of the carbohydrazide group. Process optimization remains an active research area, with recent improvements achieving better yields and purity for this valuable chemical intermediate.
Market analysis indicates growing demand for 1-methyl-4-nitro-1H-pyrazole-5-carbohydrazide among contract research organizations and specialty chemical suppliers. The compound's price reflects its specialized nature and the complexity of its synthesis. Current applications span from academic research to industrial-scale production of advanced heterocyclic compounds, with particular interest from pharmaceutical companies exploring novel therapeutic agents.
Quality control for 482573-92-2 typically involves HPLC analysis, with purity standards generally exceeding 97% for research applications. Proper storage conditions (typically 2-8°C in airtight containers) help maintain stability. Researchers should note that while the compound itself has demonstrated good stability under recommended conditions, its nitropyrazole structure warrants careful handling to prevent decomposition.
Emerging applications for this pyrazole carbohydrazide derivative include its use as a ligand in coordination chemistry and as a precursor for fluorescent markers. The compound's ability to chelate metal ions through its carbohydrazide group opens possibilities in catalysis and sensor development. These diverse applications contribute to its growing importance in specialty chemical markets.
Environmental and safety assessments of 1-methyl-4-nitro-1H-pyrazole-5-carbohydrazide suggest it requires standard laboratory precautions. While not classified as highly hazardous, proper personal protective equipment including gloves and eye protection is recommended when handling. Disposal should follow institutional guidelines for nitrogen-containing heterocycles to ensure environmental protection.
Future research directions for CAS 482573-92-2 may explore its potential in green chemistry applications, particularly in developing more sustainable synthetic routes. The compound's versatility as a chemical building block ensures its continued relevance in medicinal chemistry and materials science. Ongoing studies aim to expand its utility in creating novel bioactive molecules with improved pharmacological profiles.
For researchers sourcing 1-methyl-4-nitro-1H-pyrazole-5-carbohydrazide, verification of the CAS number 482573-92-2 and batch-specific analytical data is essential. The compound's growing importance in drug discovery pipelines and advanced material development ensures its position as a valuable tool for scientific innovation across multiple disciplines.
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